(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one
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Overview
Description
(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one, also known as Morphinan-6-one, 4,5:7,8-diepoxy-3-methoxy-17-methyl-, (5alpha,7beta,8beta)-, is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.3 g/mol . This compound is a derivative of hydrocodone and is known for its unique structural properties, which include two epoxide groups.
Preparation Methods
The synthesis of (1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one involves several steps, starting from hydrocodone. The key steps include the formation of the epoxide groups at the 7,8 positions. Industrial production methods often involve the use of biocatalysts, such as recombinant hydroxysteroid dehydrogenases, to achieve the desired stereochemistry . These biocatalysts are engineered to enhance the efficiency and selectivity of the reactions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the epoxide rings, forming dihydro derivatives.
Substitution: The methoxy group at the 3-position can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an analgesic and its effects on the central nervous system.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of (1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to the modulation of pain signals .
Comparison with Similar Compounds
(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one is unique due to its dual epoxide groups and its specific stereochemistry. Similar compounds include:
Hydrocodone: A widely used opioid analgesic with a similar core structure but lacking the epoxide groups.
Oxycodone: Another opioid analgesic with structural similarities but different functional groups.
These compounds share some pharmacological properties but differ in their potency, side effects, and specific applications.
Properties
CAS No. |
72785-19-4 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one |
InChI |
InChI=1S/C18H19NO4/c1-19-6-5-18-11-8-3-4-10(21-2)14(11)23-17(18)13(20)16-15(22-16)12(18)9(19)7-8/h3-4,9,12,15-17H,5-7H2,1-2H3/t9-,12-,15?,16?,17+,18-/m1/s1 |
InChI Key |
CZFLZQNGKYPMPO-YVBNGIEESA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C6C4O6 |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C6C4O6 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C6C4O6 |
Synonyms |
7,8-EDHCDO 7,8-epoxydihydrocodeinone 7beta,8beta-epoxydihydrocodeinone |
Origin of Product |
United States |
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